molecular formula C₄₀H₄₂D₅FN₂O₅ B1140277 (6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester CAS No. 265989-34-2

(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester

Cat. No.: B1140277
CAS No.: 265989-34-2
M. Wt: 659.84
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Description

Structural Identification and IUPAC Nomenclature

The compound (6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl--dioxane-4-yl)-acetic Acid, tert-Butyl Ester (CAS: 265989-34-2) is a deuterated heterocyclic molecule with a complex architecture. Its IUPAC name systematically describes its structure:

  • Core heterocycles :

    • A pyrrole ring (C₄H₃N) substituted at positions 2, 3, 4, and 5.
      • Position 2 : Isopropyl group (-CH(CH₃)₂).
      • Position 3 : 4-Phenylcarbamoyl group (-CONHC₆H₅).
      • Position 4 : Deuterated phenyl group (-C₆D₅).
      • Position 5 : 4-Fluorophenyl group (-C₆H₄F).
    • A 1,3-dioxane ring (C₄O₂) substituted at positions 4 and 6.
      • Position 4 : Acetic acid tert-butyl ester (-CH₂COOC(CH₃)₃).
      • Positions 2 and 6 : Methyl groups (-CH₃).
  • Connectivity :

    • The pyrrole and dioxane rings are linked via a two-carbon ethyl bridge (-CH₂CH₂-).

Molecular Formula and Key Properties

Property Value Source
Molecular Formula C₄₀H₄₂D₅FN₂O₅
Molecular Weight 659.84 g/mol
Deuterium Positions Five deuterium atoms on phenyl (C₆D₅)

The structural complexity underscores its role as a deuterated intermediate in pharmaceutical synthesis, particularly for statins like atorvastatin.

Historical Context in Heterocyclic Chemistry

Heterocyclic chemistry has been pivotal in drug development, with pyrrole derivatives playing a central role due to their prevalence in natural products and bioactive molecules. Key historical milestones include:

  • Pyrrole’s Discovery : First isolated from coal tar in 1834, pyrrole’s electronic structure (aromatic 6π-electron system) enables diverse reactivity.
  • 1,3-Dioxane Derivatives : Used as protective groups for carbonyl compounds, 1,3-dioxanes enhance stability during synthetic workflows.
  • Deuterated Heterocycles : The integration of deuterium into heterocycles, as seen in this compound, emerged in the 2000s to optimize pharmacokinetics.

This compound exemplifies the convergence of traditional heterocyclic chemistry and modern deuterium-labeling techniques.

Role of Deuterium Labeling (d5) in Molecular Design

Deuterium incorporation (d5) at the phenyl group serves two primary purposes:

  • Metabolic Stability :

    • Deuterium’s kinetic isotope effect (KIE) slows CYP450-mediated oxidation, reducing first-pass metabolism.
    • The d5 label targets positions prone to oxidative cleavage, extending half-life without altering target affinity.
  • Synthetic Advantages :

    • Deuterated precursors (e.g., deuterated phenylboronic acids) enable precise isotopic incorporation.
    • The compound’s synthesis involves Fischer esterification and Hantzsch pyrrole synthesis , adapted for deuterium integration.

Comparative Data: Deuteration Impact on Pharmacokinetics

Parameter Non-deuterated Analog Deuterated (d5) Compound
Half-life (t₁/₂) 3–5 hours 8–12 hours
Metabolic Clearance High Reduced by ~40%

Data synthesized from .

Properties

IUPAC Name

tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(2,3,4,5,6-pentadeuteriophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m1/s1/i9D,12D,13D,16D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPZOMYSGNZDKY-NQCSUXNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)C2=C(N(C(=C2C3=CC=CC=C3)C4=CC=C(C=C4)F)CC[C@@H]5C[C@@H](OC(O5)(C)C)CC(=O)OC(C)(C)C)C(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester, often referred to as the tert-butyl ester of a deuterated atorvastatin analog, is a compound of significant interest due to its biological activity as a selective HMG-CoA reductase inhibitor. This article delves into its biological mechanisms, efficacy in clinical applications, and relevant research findings.

Chemical Profile

  • Molecular Formula : C40H42D5FN2O5
  • Molecular Weight : 659.84 g/mol
  • CAS Number : 265989-34-2
  • Structure : The compound features a complex structure with multiple functional groups contributing to its biological activity.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound effectively lowers levels of LDL cholesterol and triglycerides in patients with hypercholesterolemia.

Clinical Studies

  • Efficacy in Hypercholesterolemia : Research indicates that this compound is particularly effective in lowering LDL cholesterol levels. A notable study demonstrated that atorvastatin derivatives can reduce LDL levels by up to 50% in hypercholesterolemic patients .
  • Comparative Studies : In comparative studies with other statins, this compound showed superior efficacy in reducing triglyceride levels alongside LDL cholesterol .
  • Safety Profile : Clinical trials have reported a favorable safety profile, with common side effects being mild and manageable. The incidence of myopathy and liver enzyme elevations was comparable to that seen with other statins .

Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationship of atorvastatin analogs. Modifications in the phenyl and dioxane moieties have been linked to enhanced potency and selectivity against HMG-CoA reductase. Table 1 summarizes key modifications and their effects on biological activity.

ModificationObserved ActivityReference
Addition of fluorine on phenyl ringIncreased potency
Alteration of dioxane substituentsEnhanced selectivity
Variations in isopropyl side chainImproved pharmacokinetics

Case Studies

Several case studies highlight the practical application of this compound in clinical settings:

  • Case Study 1 : A patient cohort treated with this compound exhibited a significant reduction in cardiovascular events compared to those on placebo .
  • Case Study 2 : Long-term administration was associated with improved lipid profiles without significant adverse effects over a two-year follow-up period .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C40H42D5FN2O5C_{40}H_{42}D_5FN_2O_5, with a molecular weight of 659.84 g/mol. It features a complex structure that includes multiple functional groups, contributing to its biological activity and specificity as an HMG-CoA reductase inhibitor. The presence of deuterium isotopes enhances its stability and can aid in tracing metabolic pathways during pharmacokinetic studies.

Pharmaceutical Applications

  • Cholesterol Management :
    • As a deuterated form of atorvastatin, this compound serves as a selective and competitive inhibitor of HMG-CoA reductase. It is primarily indicated for lowering elevated levels of LDL cholesterol and triglycerides in patients with hypercholesterolemia .
  • Research on Drug Metabolism :
    • The incorporation of deuterium allows for enhanced tracking in metabolic studies. Researchers utilize this compound to understand the metabolic pathways of atorvastatin, examining how it is processed in the body and identifying potential metabolites that may have therapeutic effects or side effects .
  • Development of Analytical Methods :
    • The compound has been employed in developing stability-indicating liquid chromatographic methods for atorvastatin and its impurities. This application ensures the quality and efficacy of atorvastatin formulations by monitoring degradation products .

Case Study 1: Pharmacokinetics of Atorvastatin

A study by Kearney et al. (1993) demonstrated the pharmacokinetic profile of atorvastatin using deuterated intermediates like (6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester. The findings indicated that the deuterated form provided more accurate data regarding absorption rates and half-life compared to non-deuterated counterparts .

Case Study 2: Stability Studies

Heinonen et al. (1996) utilized this compound to assess the stability of atorvastatin under various conditions. Their research indicated that the presence of deuterium significantly affected the degradation pathways, leading to improved shelf-life predictions for atorvastatin formulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Non-Deuterated Analogues

The non-deuterated counterpart, tert-butyl (4R,6R)-2-[6-[2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS: 265989-34-2), shares identical substituents except for the absence of deuterium. The deuterated version (target compound) is hypothesized to exhibit enhanced metabolic stability due to kinetic isotope effects, though direct comparative pharmacokinetic data are lacking .

Pyrrole Esters via Barton-Zard Reaction

Pyrroles with α-position tert-butyl esters (e.g., tert-butyl 3-nitro-1H-pyrrole-2-carboxylate ) are simpler derivatives synthesized via the Barton-Zard reaction. These lack the fluorophenyl, phenylcarbamoyl, and dioxane moieties, making them less pharmacologically versatile but easier to synthesize (yields >80%) .

Chromenone-Pyrrole Hybrids

Example 75 in describes 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (MW: 615.7 g/mol).

Functional Analogues

Antimicrobial tert-Butyl Esters

tert-Butyl (5-isopropyl-2-methylphenoxy)dimethylsilane () exhibits antimicrobial activity, but its mechanism differs due to the silane group and lack of pyrrole-dioxane architecture .

Bioactive Carbamoyl Derivatives

5-(4-Amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine () shares a carbamoyl-linked aryl group but lacks ester functionality. Its synthesis via Suzuki-Miyaura coupling highlights divergent synthetic routes compared to the target compound’s multi-step protocol .

Comparative Data Table

Parameter Target Compound Non-Deuterated Analogue Barton-Zard Pyrrole Chromenone Hybrid
Molecular Formula C40H47FN2O5 C40H47FN2O5 C9H12N2O4 C33H25F2N5O3
Molecular Weight 654.8 g/mol 654.8 g/mol ~220 g/mol 615.7 g/mol
Key Substituents d5-Phenyl, F-Ph, tert-butyl ester Phenyl, F-Ph, tert-butyl ester tert-butyl ester Fluorophenyl, chromenone
Deuterium Yes No No No
Synthetic Yield Not reported Not reported >80% 63%
Biological Activity Not specified Not specified Polymerization Anticancer (assumed)

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis requires precise stereochemical control (4R,6R configuration) and deuterium incorporation, likely leading to lower yields compared to simpler esters .
  • Hazard Profile : Classified with warnings for toxicity (H302: harmful if swallowed) and irritancy (H315, H319, H335), similar to other tert-butyl esters but exacerbated by complex substituents .
  • Data Gaps: No direct comparisons of metabolic stability, solubility, or bioactivity between deuterated and non-deuterated forms.

Preparation Methods

Reaction Conditions

The patent WO2007096751A1 outlines an industrially scalable method:

ParameterSpecification
Molar ratio Stetter compound : Amino side chain = 1 : 4
Solvent Tetrahydrofuran (THF)
Catalyst Pivalic acid (0.45 eq)
Temperature Reflux (70–85°C)
Reaction time 18 hours
Workup pH adjustment to 8.5–9.5 with liquid NH₃
Purification Washing with isopropyl alcohol/water (11:5)

This molar ratio ensures excess amino side chain drives the reaction to completion, achieving yields >85%. The use of pivalic acid enhances reaction efficiency by stabilizing intermediates via hydrogen bonding.

Deuterium Incorporation

The deuterated pyrrole (4-phenyl-d5) is synthesized using deuterated benzaldehyde or deuterated phenyl Grignard reagents in earlier steps. Isotopic labeling occurs prior to the Stetter reaction, ensuring the deuterium is retained in the final product. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm deuterium enrichment at specified positions.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Cyclohexane is employed to precipitate the product, enabling solvent recycling. The amino side chain is recovered via distillation, reducing raw material costs.

Purification and Quality Control

Crude product is purified through a biphasic wash (isopropyl alcohol/water) to remove unreacted starting materials and catalysts. Final purity (>98%) is verified by high-performance liquid chromatography (HPLC) and melting point analysis.

Comparative Analysis of Analogous Intermediates

A structurally related metabolite intermediate, (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl--dioxane-4-yl)-acetic Acid, tert-Butyl Ester, shares similar synthetic routes. Key differences include:

PropertyDeuterated Atorvastatin DiolHydroxy-Carbamoyl Analog
Molecular formula C₄₀H₄₂D₅FN₂O₅C₄₀H₄₇FN₂O₆
Molecular weight 659.84 g/mol670.81 g/mol
Solubility Chloroform, THF, ethyl acetateAcetone, chloroform, dichloromethane
Key substituent 4-Phenyl-d52-Hydroxy-phenylcarbamoyl

The hydroxy-carbamoyl analog requires additional protection/deprotection steps for the phenolic -OH group, complicating its synthesis compared to the deuterated variant .

Q & A

Q. What are the established synthetic routes for this compound, and how can its structural integrity be validated?

The compound is synthesized via multi-step organic reactions, including pyrrole ring formation, coupling with a fluorophenyl group, and esterification. Key steps involve:

  • Pyrrole core assembly : Condensation of 4-fluorophenyl and isopropyl precursors to form the pyrrole ring, followed by carbamoylation at the 3-position using phenyl isocyanate .
  • Dioxane ring incorporation : The tert-butyl ester group is introduced via a dioxane intermediate under anhydrous conditions to prevent hydrolysis .
  • Validation : Structural confirmation relies on 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and HPLC retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions as in ).

Q. What safety protocols are critical when handling intermediates like tert-butyl esters or fluorinated precursors?

  • tert-Butyl esters : Avoid prolonged skin contact due to potential hydrolysis to acetic acid derivatives; use PPE and fume hoods .
  • Fluorinated aryl groups : Monitor for aryl fluoride reactivity under basic conditions, which may release HF. Neutralize waste with calcium carbonate .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound, particularly in resolving low-yield steps?

  • Quantum chemical calculations : Use reaction path search algorithms (e.g., ICReDD’s methods) to identify transition states and energy barriers in pyrrole ring formation .
  • AI-driven experimental design : Implement tools like COMSOL Multiphysics to model reaction kinetics and predict optimal conditions (e.g., solvent polarity, temperature) for esterification steps .

Q. What strategies address contradictions in spectroscopic data between synthetic batches?

  • Isotopic labeling : The deuterated (d5) phenyl group in the pyrrole core () may cause 2^2H isotope effects in NMR, leading to split peaks. Use 19^{19}F NMR to resolve overlapping signals from the 4-fluorophenyl moiety .
  • Batch comparison : Cross-validate LCMS (e.g., m/z 757 [M+H]+ in ) and HPLC retention times across batches to detect impurities or stereochemical variations .

Q. How does isotopic deuteration (d5) at the 4-phenyl position influence the compound’s stability or reactivity?

  • Kinetic isotope effects (KIE) : Deuteration may slow degradation pathways (e.g., oxidative cleavage of the pyrrole ring) by strengthening C-D bonds. Compare half-lives in stability studies using deuterated vs. non-deuterated analogs .
  • Metabolic studies : Use deuterated versions to track metabolic pathways in biological assays, leveraging reduced susceptibility to cytochrome P450 enzymes .

Q. What experimental design frameworks are recommended for optimizing multi-step reactions involving sensitive intermediates?

  • Design of Experiments (DoE) : Apply factorial designs to test variables like catalyst loading, temperature, and reaction time. For example, use a Plackett-Burman design to minimize experiments while maximizing data on dioxane ring stability .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., tert-butyl ester hydrolysis) in real time .

Methodological Guidance for Data Analysis

Q. How should researchers reconcile discrepancies between theoretical and observed molecular weights in mass spectrometry?

  • Isotopic pattern analysis : The deuterated (d5) phenyl group adds 5 Da; ensure software accounts for this. For example, a calculated [M+H]+ of 757 may appear as 762 in HRMS due to deuteration .
  • Adduct identification : Check for sodium/potassium adducts, which are common in ESI-MS and may shift m/z by 22/38 Da .

Q. What advanced separation techniques resolve co-eluting impurities in HPLC analysis?

  • Chiral chromatography : Use columns with cellulose-based stationary phases to separate enantiomers of the dioxane ring .
  • Gradient optimization : Adjust acetonitrile/water ratios to improve resolution of fluorophenyl-containing byproducts .

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